molecular formula C12H16O2 B2591624 (2R)-2-(2,4,6-trimethylphenyl)propanoic acid CAS No. 2248173-42-2

(2R)-2-(2,4,6-trimethylphenyl)propanoic acid

Cat. No. B2591624
CAS RN: 2248173-42-2
M. Wt: 192.258
InChI Key: LCRWFKPBJGFULZ-SNVBAGLBSA-N
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Description

(2R)-2-(2,4,6-trimethylphenyl)propanoic acid, also known as fenoprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. It works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation in the body. Fenoprofen is also used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

Fenoprofen works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation in the body. It does this by inhibiting the enzyme cyclooxygenase (COX), which is responsible for converting arachidonic acid into prostaglandins. By inhibiting COX, (2R)-2-(2,4,6-trimethylphenyl)propanoic acid reduces the production of prostaglandins, which in turn reduces pain and inflammation.
Biochemical and Physiological Effects
Fenoprofen has a number of biochemical and physiological effects on the body. It has been shown to reduce the production of prostaglandins, which in turn reduces pain and inflammation. It also has antiplatelet effects, which can help to prevent blood clots from forming. Additionally, this compound has been shown to have antioxidant effects, which can help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

Fenoprofen has a number of advantages and limitations for use in lab experiments. One advantage is that it is readily available and relatively inexpensive, making it a cost-effective option for researchers. It is also well-studied, with a large body of research available on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. One limitation is that it can have side effects, such as gastrointestinal upset and increased risk of bleeding, which can affect the results of experiments.

Future Directions

There are a number of future directions for research on (2R)-2-(2,4,6-trimethylphenyl)propanoic acid. One area of interest is its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Another area of interest is its potential use in combination with other drugs, such as opioids, to enhance their analgesic effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential side effects and limitations.

Synthesis Methods

Fenoprofen can be synthesized using a variety of methods, including the Friedel-Crafts acylation of 2,4,6-trimethylbenzoyl chloride with propionic anhydride, followed by reduction with lithium aluminum hydride. Other methods include the reaction of 2,4,6-trimethylbenzoyl chloride with propionic acid in the presence of aluminum chloride, and the reaction of 2,4,6-trimethylbenzoic acid with propionic anhydride in the presence of sulfuric acid.

Scientific Research Applications

Fenoprofen has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it useful for the treatment of conditions such as arthritis, menstrual cramps, and fever. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

(2R)-2-(2,4,6-trimethylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-7-5-8(2)11(9(3)6-7)10(4)12(13)14/h5-6,10H,1-4H3,(H,13,14)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRWFKPBJGFULZ-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)[C@@H](C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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